2-Bromo-5-(1,3-dioxolan-2-YL)pyridine
Overview
Description
2-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the molecular formula C8H8BrNO2. It is a brominated pyridine derivative that contains a dioxolane ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Scientific Research Applications
2-Bromo-5-(1,3-dioxolan-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine typically involves the bromination of 5-(1,3-dioxolan-2-yl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound involve large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1,3-dioxolan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolane ring play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(1,3-dioxolan-2-yl)pyridine: Contains a bromine atom and a dioxolane ring.
2,3-Diamino-5-bromopyridine: Contains amino groups and a bromine atom.
5-Bromo-2-pyridinecarboxaldehyde: Contains a bromine atom and a formyl group .
Uniqueness
This compound is unique due to the presence of both a bromine atom and a dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
2-bromo-5-(1,3-dioxolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLATTOSKRETAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594155 | |
Record name | 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220904-17-6 | |
Record name | 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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